Autoinducing Peptide I

Description

Properties

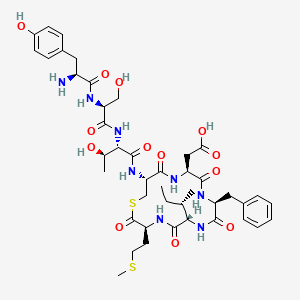

Molecular Formula |

C43H60N8O13S2 |

|---|---|

Molecular Weight |

961.1 g/mol |

IUPAC Name |

2-[(3S,6S,9S,12S,15R)-15-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-9-benzyl-6-[(2S)-butan-2-yl]-3-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1-thia-4,7,10,13-tetrazacyclohexadec-12-yl]acetic acid |

InChI |

InChI=1S/C43H60N8O13S2/c1-5-22(2)34-41(62)45-28(15-16-65-4)43(64)66-21-32(40(61)47-30(19-33(55)56)37(58)46-29(38(59)50-34)18-24-9-7-6-8-10-24)49-42(63)35(23(3)53)51-39(60)31(20-52)48-36(57)27(44)17-25-11-13-26(54)14-12-25/h6-14,22-23,27-32,34-35,52-54H,5,15-21,44H2,1-4H3,(H,45,62)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,55,56)/t22-,23+,27-,28-,29-,30-,31-,32-,34-,35-/m0/s1 |

InChI Key |

QPIROHVZMLYRNN-YRNJLPRFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)SC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)CCSC |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)SCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)CCSC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Autoinducing Peptide I (AIP-I) in Staphylococcus aureus

A Technical Guide on the Foundational Research

This guide provides an in-depth overview of the seminal discoveries that led to the identification and characterization of Autoinducing Peptide I (AIP-I), the primary signaling molecule of the agr quorum-sensing system in Staphylococcus aureus. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the core experimental work that unveiled this pivotal regulator of staphylococcal virulence.

Introduction: The Concept of Autoinduction in S. aureus

The regulation of virulence factor expression in Staphylococcus aureus is a complex process, finely tuned to the bacterial population density. This phenomenon, known as quorum sensing, is primarily governed by the accessory gene regulator (agr) locus.[1][2] Early research indicated that the agr system's activity was controlled by a secreted autoinducing molecule, the concentration of which would increase with bacterial growth.[3] This molecule, later identified as the Autoinducing Peptide (AIP), acts as the signaling pheromone for this system.[3]

The agr system is now understood to be a widespread and highly conserved mechanism among staphylococci, playing a critical role in colonization, virulence, and biofilm development.[1][4] The discovery of AIP-I, the signaling molecule for the most common agr group (group I), was a landmark achievement in understanding bacterial communication and pathogenesis.

Genetic Foundation: Identification of the agr Locus

The journey to discovering AIP-I began with the genetic characterization of the agr locus. Foundational work by Novick and colleagues in the early 1990s revealed that this locus consists of two divergent operons, transcribed from promoters P2 and P3.[5][6]

The P3 operon was found to produce a large regulatory RNA molecule, RNAIII, which is the primary effector of the agr response, controlling the expression of numerous virulence factors.[6] The P2 operon, sequenced and described in a pivotal 1995 paper, was shown to contain four open reading frames: agrA, agrC, agrD, and agrB.[5]

-

agrA and agrC were identified as encoding proteins with homology to classic two-component signal transduction systems, with AgrC being the transmembrane sensor kinase and AgrA the intracellular response regulator.[1][5]

-

agrD was predicted to encode the precursor peptide of the autoinducing signal.[5]

-

agrB was proposed to be involved in the processing and secretion of the AgrD-derived peptide.[5]

This genetic framework established that the P2 operon is autocatalytic; its products are required for its own transcription, creating a rapid, powerful response once a threshold concentration of the signaling molecule is reached.[5]

Signaling Pathway: The agr Quorum-Sensing Circuit

The genetic evidence pointed to a sophisticated signaling cascade. The propeptide, AgrD, is processed and secreted by the membrane protein AgrB.[7] The mature AIP accumulates extracellularly and, upon reaching a critical concentration, binds to and activates the AgrC receptor. This triggers a phosphorylation cascade, leading to the activation of the AgrA response regulator, which in turn upregulates the transcription of both the RNAII (agrBDCA) and RNAIII operons.[1][8]

Caption: The agr quorum-sensing signaling pathway.

Biochemical Discovery: Purification and Initial Characterization

While the genetic evidence was compelling, the definitive identification of the autoinducing molecule required its biochemical isolation. A landmark 1995 study by Ji, Beavis, and Novick reported the successful purification and characterization of this molecule from S. aureus culture supernatants.[3]

Experimental Protocol: Purification of the Autoinducing Peptide

The protocol for isolating the autoinducing factor was a multi-step process designed to purify a small peptide from a complex biological mixture.

-

Bacterial Culture and Supernatant Collection: S. aureus strain RN6911 (an agr group I strain with a reporter fusion) was grown in large volumes. The culture supernatant, containing the secreted autoinducer, was harvested in the post-exponential growth phase.

-

Initial Filtration and Concentration: The supernatant was passed through a tangential flow filtration system to remove bacterial cells and large proteins. The filtrate was then concentrated.

-

Hydrophobic Chromatography: The concentrated supernatant was applied to a C18 reverse-phase chromatography column. The active fraction was eluted with a gradient of acetonitrile.

-

HPLC Purification: The active fraction was subjected to multiple rounds of high-performance liquid chromatography (HPLC) for further purification. Bioactivity was monitored at each step using a reporter strain.

-

Mass Spectrometry: The final purified, active fraction was analyzed by mass spectrometry to determine its molecular weight.

Key Findings and Data

The purification yielded a molecule with a mass that corresponded to an octapeptide.[3] The amino acid sequence was determined and found to match the sequence encoded within the agrD gene. This provided the first direct evidence that the autoinducing signal was a peptide derived from AgrD.[3]

| Parameter | Value | Method | Reference |

| Source Organism | S. aureus Strain RN6911 | Bacterial Culture | Ji et al., 1995 |

| Purification Method | Reverse-Phase HPLC | Chromatography | Ji et al., 1995 |

| Molecular Nature | Octapeptide | Mass Spectrometry | Ji et al., 1995 |

| Genetic Origin | agrD gene product | Sequence Analysis | Ji et al., 1995 |

Table 1: Summary of the initial biochemical characterization of the autoinducing peptide.

Structural Elucidation: The Thiolactone Ring

Biochemical analysis suggested that the peptide possessed an unusual modification. Treatment of the purified peptide with hydroxylamine (B1172632) abolished its biological activity, hinting at a labile ester linkage.[9][10] The definitive structure of AIP was confirmed in 1999 by Mayville et al. through total chemical synthesis.[9][10] This work unequivocally demonstrated that AIPs are cyclic peptides containing a thiolactone ring, formed between the cysteine side chain and the C-terminal carboxyl group.[9][10]

Experimental Protocol: Solid-Phase Peptide Synthesis of AIP-I

The synthesis of AIP-I was crucial to confirm its structure and to enable structure-activity relationship studies. The protocol involved a novel solid-phase chemical ligation strategy.

-

Peptide Assembly: The linear peptide precursor was assembled on a solid support (PEGA resin) using standard Fmoc-based solid-phase peptide synthesis.

-

Thioester Formation: The peptide was immobilized on the resin via a reactive thioester bond at its C-terminus.

-

Intramolecular Ligation: The fully unprotected peptide-thioester resin was swelled in an aqueous buffer. This triggered a chemoselective intramolecular ligation reaction between the cysteine thiol group and the C-terminal thioester, forming the thiolactone ring and simultaneously cleaving the peptide from the resin.

-

Purification: The resulting cyclic peptide was purified by reverse-phase HPLC.

-

Characterization: The structure and purity of the synthetic AIP-I were confirmed by mass spectrometry and NMR.

Caption: Workflow for the chemical synthesis of AIP-I.

Data Presentation: Biological Activity of Synthetic AIPs

The synthetic AIPs were tested for their ability to activate their cognate agr group and inhibit other groups. This confirmed that the thiolactone structure was essential for biological activity.[9][10]

| Synthetic Peptide | Target Strain (agr Group) | Activity | 50% Effective Concentration (EC50) | Reference |

| AIP-I | Group I | Activation | ~5 nM | Mayville et al., 1999 |

| AIP-I | Group II | Inhibition | ~0.5 nM | Mayville et al., 1999 |

| AIP-I | Group III | Inhibition | ~5 nM | Mayville et al., 1999 |

| AIP-II | Group II | Activation | ~15 nM | Mayville et al., 1999 |

| AIP-II | Group I | Inhibition | ~0.5 nM | Mayville et al., 1999 |

Table 2: Biological activity of synthetic AIPs, demonstrating group-specific activation and cross-group inhibition. Data are approximate values derived from published dose-response curves.[11]

Conclusion

The discovery of this compound in Staphylococcus aureus was a multi-disciplinary achievement, progressing from genetic prediction to biochemical isolation and culminating in definitive structural confirmation through chemical synthesis. The identification of this novel cyclic thiolactone peptide pheromone fundamentally advanced our understanding of bacterial communication and its critical role in regulating virulence. This foundational work has paved the way for the development of quorum-sensing inhibitors as a novel therapeutic strategy against staphylococcal infections.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Regulation of Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell density control of staphylococcal virulence mediated by an octapeptide pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Agr-Type Autoinducing Peptides Produced by Staphylococcus aureus | Springer Nature Experiments [experiments.springernature.com]

- 5. The agr P2 operon: an autocatalytic sensory transduction system in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of staphylococcal virulence factors is controlled by a regulatory RNA molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Function Analyses of a Staphylococcus epidermidis Autoinducing Peptide Reveals Motifs Critical for AgrC-type Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allele-Dependent Differences in Quorum-Sensing Dynamics Result in Variant Expression of Virulence Genes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity analysis of synthetic autoinducing thiolactone peptides from Staphylococcus aureus responsible for virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

Autoinducing Peptide I (AIP-I): A Technical Guide to a Staphylococcal Quorum Sensing Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. In the major human pathogen Staphylococcus aureus, the primary QS system is the accessory gene regulator (agr) system. This system controls the expression of a vast network of genes, including those responsible for virulence, toxin production, and biofilm maturation.[1][2] The signaling molecules at the heart of the agr system are autoinducing peptides (AIPs). S. aureus strains are categorized into four main agr groups (I-IV), each producing and responding to a specific AIP.[3][4] Autoinducing Peptide I (AIP-I) is the signaling molecule for the most prevalent agr group found in clinical infections, making it a critical target for understanding and combating staphylococcal pathogenesis.[5] This guide provides a detailed technical overview of AIP-I, its mechanism of action, quantitative parameters, and the experimental protocols used for its study.

AIP-I Structure and Biosynthesis

AIP-I is a ribosomally synthesized, post-translationally modified peptide.[6] Its defining structural feature is a five-residue thiolactone ring formed between an internal cysteine residue and the C-terminus, attached to a short N-terminal exocyclic tail.[3][7] The specific amino acid sequence for AIP-I is YSTCDFIM, with the thiolactone bond between the Cys and Met residues.[3]

The biosynthesis of AIP-I is a multi-step process encoded by the agr operon:

-

Gene Expression : The agrD gene is transcribed and translated to produce the 46-amino acid precursor peptide, AgrD.[1][8]

-

Processing and Cyclization : The integral membrane endopeptidase AgrB recognizes and processes AgrD. AgrB catalyzes two crucial actions: it cleaves the C-terminal portion of AgrD and simultaneously forms the characteristic thiolactone macrocycle.[3][8][9] This creates a membrane-associated intermediate.

-

Maturation and Secretion : A second proteolytic cleavage, recently attributed to the membrane protease MroQ in agr-I strains, removes the N-terminal leader sequence from the intermediate.[9][10] The mature AIP-I is then secreted into the extracellular environment.[3]

The agr Quorum Sensing Signaling Pathway

The AIP-I signaling cascade is a classic two-component signal transduction system that operates as a positive feedback loop.[11]

-

Signal Detection : As the bacterial population grows, the extracellular concentration of AIP-I increases.[10] Once it reaches a threshold concentration, AIP-I binds to the extracellular sensor domain of its cognate transmembrane receptor, the histidine kinase AgrC-I.[3][12]

-

Receptor Activation : Agonist binding induces a conformational change in the AgrC-I dimer, activating its intracellular histidine kinase domain.[4][12] This leads to autophosphorylation of a conserved histidine residue.[7][13]

-

Phosphotransfer : The phosphoryl group is then transferred from AgrC-I to a conserved aspartate residue on the response regulator, AgrA.[1][3]

-

Transcriptional Activation : Phosphorylated AgrA (AgrA-P) functions as a transcription factor. It binds to the P2 and P3 promoters within the agr locus.[1][12]

-

P2 Promoter : Activation of the P2 promoter drives the transcription of the agrBDCA operon, creating a positive feedback loop that rapidly amplifies the production of the signaling machinery and AIP-I itself.[3][12]

-

P3 Promoter : Activation of the P3 promoter drives the high-level transcription of RNAIII.[3][14]

-

-

Effector Molecule RNAIII : RNAIII is the primary effector molecule of the agr system. It functions as a regulatory RNA, controlling the expression of numerous target genes. It upregulates the production of secreted virulence factors (e.g., toxins, proteases, hemolysins) and downregulates the expression of surface-associated adhesins.[12][13] This switch promotes a more invasive, virulent phenotype and contributes to biofilm dispersal at high cell densities.[13]

Quantitative Data for AIP-I

Quantitative analysis is crucial for understanding the potency and dynamics of the AIP-I signal. The following tables summarize key parameters reported in the literature.

Table 1: Biological Activity and Binding Parameters for AIP-I

| Parameter | Value | System / Condition | Description |

|---|---|---|---|

| EC50 | 11 nM (9-12 nM 95% CI)[3] | S. aureus group I agr activation | The concentration of AIP-I required to elicit a half-maximal activation of the agr system. |

| IC50 | 25 nM (14-45 nM 95% CI)[3] | S. aureus group II agr inhibition | The concentration of AIP-I required to inhibit 50% of the agr activation by AIP-II. |

| Binding Stoichiometry | 2:2 (AIP-I : AgrC-I)[1][12] | Reconstituted AgrC-I in nanodiscs | Two AIP-I molecules bind to one AgrC-I dimer. |

| Binding Affinity (Kd) | Mid-nanomolar range[1] | Reconstituted AgrC-I in nanodiscs | The equilibrium dissociation constant for the AIP-I:AgrC-I interaction. EC50 is considered a reasonable estimate.[12] |

Table 2: Analytical Detection and Quantification of AIP-I

| Parameter | Value | Method | Description |

|---|---|---|---|

| Limit of Detection (LOD) | 0.25 µM[15] | UHPLC-HRMS | The lowest concentration of AIP-I that can be reliably detected from background noise. |

| Linear Dynamic Range | 2.3 to 63 µM[15] | UHPLC-HRMS | The concentration range over which the instrument response is directly proportional to the AIP-I concentration. |

| Typical Concentration | ~10 µM[15] | HPLC from culture supernatant | Approximate concentration of AIP-I found in S. aureus RN6390B culture supernatant. |

Experimental Protocols

A variety of specialized techniques are required to synthesize, quantify, and assess the biological activity of AIP-I. Below are detailed methodologies for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of AIP-I

This protocol outlines the manual synthesis of AIP-I based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][8][14][16][17]

-

Resin Preparation : Start with a pre-loaded Fmoc-Met-Wang resin. The synthesis will proceed from the C-terminus (Met) to the N-terminus (Tyr).

-

Deprotection :

-

Swell the resin in dichloromethane (B109758) (DCM).

-

Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the amine.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling :

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Ile-OH) by dissolving it with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Repeat Cycle : Repeat steps 2 and 3 for each amino acid in the sequence (Phe, Asp, Cys, Thr, Ser, Tyr). Use appropriate side-chain protecting groups (e.g., Trt for Cys, tBu for Asp/Thr/Ser/Tyr).

-

Cleavage and Deprotection :

-

After the final coupling and deprotection of the N-terminal Tyr, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.

-

-

Purification and Cyclization :

-

Filter the resin and collect the TFA solution.

-

Precipitate the linear peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

-

Dry the crude peptide pellet.

-

To form the thiolactone ring, dissolve the linear peptide in a dilute aqueous buffer (e.g., ammonium (B1175870) bicarbonate, pH 8.5) and add a mild oxidizing agent like potassium ferricyanide (B76249) K3[Fe(CN)6] dropwise until a persistent yellow color is observed. Let the reaction proceed overnight.

-

Quench the reaction by adding a reducing agent like β-mercaptoethanol.

-

Purify the cyclized AIP-I using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

-

Verification : Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS) to match the expected molecular weight (960.1 g/mol ).[3]

Protocol 2: Quantification of AIP-I from Culture Supernatants by UHPLC-HRMS

This protocol allows for the direct quantification of AIP-I from bacterial growth media without extensive purification.[15]

-

Culture Growth :

-

Inoculate a single colony of an S. aureus agr-I strain (e.g., USA300 LAC) into 5 mL of Tryptic Soy Broth (TSB).[15] Incubate at 37°C with shaking (200 rpm) for 24 hours.

-

Subculture by diluting 1:200 into fresh TSB and incubate under the same conditions. Collect aliquots at various time points (e.g., 4, 8, 12, 16, 20 hours) to monitor production over the growth curve.[15]

-

-

Sample Preparation :

-

Measure the optical density of the culture at 600 nm (OD600).

-

Centrifuge the culture (e.g., 5000 x g for 10 min) to pellet the cells.

-

Filter the resulting supernatant through a 0.22 µm surfactant-free cellulose (B213188) acetate (B1210297) (SFCA) membrane to remove any remaining cells and debris.[15]

-

Store the cell-free supernatant at -80°C until analysis.[15]

-

-

Standard Curve Preparation :

-

Prepare a stock solution of purified synthetic AIP-I of known concentration in a suitable solvent (e.g., acetonitrile).

-

Create a series of matrix-matched standards by spiking known concentrations of AIP-I (e.g., from 0.1 µM to 100 µM) into sterile TSB. This accounts for matrix effects from the growth medium.[15]

-

-

UHPLC-HRMS Analysis :

-

Instrumentation : Use an ultra-high performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an LTQ Orbitrap).[15]

-

Chromatography : Inject the samples and standards onto a C18 analytical column. Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometry : Operate the mass spectrometer in positive ion mode. Set the instrument to perform a selected ion monitoring (SIM) scan for the [M+H]+ ion of AIP-I, which has a calculated accurate mass of 961.3794 m/z. Use a narrow mass window (e.g., ± 5 ppm) for high selectivity.[15]

-

-

Data Analysis :

-

Integrate the peak area for the AIP-I selected ion chromatogram for each standard and sample.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Calculate the concentration of AIP-I in the culture supernatant samples by interpolating their peak areas from the linear regression of the standard curve.[15]

-

Protocol 3: AIP-I Activity Bioassay using a Reporter Strain

This assay measures the ability of a sample to activate the agr system using a reporter strain where a fluorescent or colorimetric gene is placed under the control of the agr-P3 promoter.[4][6][18][19]

-

Reporter Strain Preparation :

-

Use an S. aureus reporter strain. A common setup is a strain from one agr group (e.g., agr-II, strain SA502a) carrying a plasmid with the agr-P3 promoter from a different group (e.g., agr-I) fused to a reporter gene like gfp (Green Fluorescent Protein) or blaZ (β-lactamase).[4][13]

-

Grow an overnight culture of the reporter strain in TSB with appropriate antibiotics for plasmid maintenance.

-

-

Assay Setup :

-

In a 96-well microtiter plate, dilute the overnight reporter culture 1:100 into fresh TSB.

-

Add serial dilutions of the test compound (e.g., synthetic AIP-I, purified fractions, or potential inhibitors) to the wells. Include a positive control (a known concentration of AIP-I, e.g., 100 nM) and a negative control (vehicle/solvent only).[19]

-

-

Incubation : Incubate the plate at 37°C with shaking for a set period (e.g., 6-8 hours), allowing for bacterial growth and reporter protein expression.

-

Measurement :

-

At the end of the incubation, measure the cell density (OD600) to normalize for cell growth.

-

Measure the reporter signal:

-

GFP Reporter : Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 485 nm excitation, 535 nm emission).[6]

-

β-lactamase Reporter : Add a chromogenic β-lactamase substrate like nitrocefin (B1678963) to the wells. Measure the rate of color change (absorbance at ~486 nm) over time.[13]

-

-

-

Data Analysis :

-

Normalize the reporter signal to the cell density (Reporter Signal / OD600).

-

Plot the normalized reporter signal against the log of the AIP-I concentration.

-

Fit the data to a dose-response curve to determine the EC50 value (for agonists) or IC50 value (for antagonists, tested in the presence of a constant concentration of agonist).[20]

-

Protocol 4: Competitive Binding Assay for AgrC-I

This in vitro assay determines the relative binding affinity of an unlabeled ligand (e.g., AIP-I analog) by measuring its ability to displace a fluorescently labeled ligand from the AgrC-I receptor.[3][12]

-

Reagent Preparation :

-

AgrC-I Nanodiscs : Use purified, full-length AgrC-I reconstituted into nanometer-scale lipid bilayer discs. This provides a native-like membrane environment.[3][12]

-

Fluorescent Ligand : Synthesize a fluorescently labeled AIP-I (e.g., FAM-AIP-I), which will serve as the tracer.[3]

-

Unlabeled Competitor : Prepare solutions of the unlabeled ligand to be tested (e.g., native AIP-I, AIP analogs) at various concentrations.

-

-

Assay Setup :

-

In a low-volume, non-binding microplate (e.g., 384-well), combine a fixed concentration of AgrC-I nanodiscs and a fixed concentration of FAM-AIP-I (typically at or below its Kd) in a suitable binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 7.8).[3]

-

Add serial dilutions of the unlabeled competitor ligand to the wells.

-

Include controls for unbound FAM-AIP-I (no receptor) and fully bound FAM-AIP-I (no competitor).

-

-

Incubation : Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measurement :

-

Measure the fluorescence anisotropy (or polarization) of each well using a plate reader.

-

Binding of the large AgrC-I receptor to the small FAM-AIP-I tracer causes it to tumble more slowly, resulting in a high anisotropy value.

-

Displacement of FAM-AIP-I by the unlabeled competitor releases the tracer into the solution, where it tumbles faster, resulting in a low anisotropy value.[3]

-

-

Data Analysis :

-

Plot the change in anisotropy against the log of the competitor concentration.

-

Fit the resulting sigmoidal curve to a competitive binding model to determine the IC50 value of the competitor.

-

The inhibitor constant (Ki), which represents the binding affinity of the competitor, can be calculated from the IC50 using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent ligand.[9]

-

References

- 1. Regulation of virulence in Staphylococcus aureus: molecular mechanisms and remaining puzzles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Increasing AIP Macrocycle Size Reveals Key Features of agr Activation in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of MroQ-Dependent Maturation and Export of the Staphylococcus aureus Accessory Gene Regulatory System Autoinducing Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Fluorescent Reporters for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. peptide.com [peptide.com]

- 9. support.nanotempertech.com [support.nanotempertech.com]

- 10. Reconstitution of the S. aureus agr quorum sensing pathway reveals a direct role for the integral membrane protease MroQ in pheromone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation and Inhibition of the Receptor Histidine Kinase AgrC Occurs Through Opposite Helical Transduction Motions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Ligand Specificity Determinants in AgrC, the Staphylococcus aureus Quorum-sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Quantitative Analysis of this compound (AIP-I) from Staphylococcus aureus Cultures using Ultrahigh Performance Liquid Chromatography – High Resolving Power Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Biosynthesis of Staphylococcus aureus Autoinducing Peptides by Using the Synechocystis DnaB Mini-Intein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Rational design of a global inhibitor of the virulence response in Staphylococcus aureus, based in part on localization of the site of inhibition to the receptor-histidine kinase, AgrC - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture of Staphylococcus aureus Autoinducing Peptide I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staphylococcus aureus, a versatile and formidable pathogen, orchestrates its virulence primarily through a sophisticated cell-to-cell communication system known as quorum sensing (QS). The accessory gene regulator (agr) system, central to this process, relies on the production and detection of autoinducing peptides (AIPs). This technical guide provides an in-depth exploration of the chemical structure of S. aureus Autoinducing Peptide I (AIP-I), the signaling molecule for the most common agr type. We will delve into its unique structural features, the intricacies of its cognate signaling pathway, a compilation of its bioactivity data, and the key experimental methodologies employed in its study. This document aims to serve as a comprehensive resource for researchers engaged in the study of staphylococcal pathogenesis and the development of novel anti-virulence strategies.

Chemical Structure of S. aureus this compound (AIP-I)

S. aureus strains are categorized into four main agr groups (I-IV) based on the specificity of their AIP and its corresponding receptor. AIP-I is the signaling molecule for the agr group I, the most prevalent type found in clinical isolates.

The primary structure of AIP-I is a nonapeptide with the sequence Tyr-Ser-Thr-Cys-Asp-Phe-Ile-Met . A defining characteristic of AIP-I, and all staphylococcal AIPs, is a post-translational modification that results in a macrocyclic structure.[1] This modification involves the formation of a thiolactone bond between the thiol group of the cysteine residue at position 4 and the C-terminal carboxyl group of the methionine residue at position 8.[2][3] This cyclization creates a 16-membered ring composed of five amino acids (Cys-Asp-Phe-Ile-Met).[4] The N-terminal three amino acids (Tyr-Ser-Thr) form an exocyclic tail, which is crucial for receptor activation.[5]

The precursor of AIP-I is a 46-amino acid peptide called AgrD.[6] The biosynthesis of the mature AIP-I from AgrD is a multi-step process involving proteolytic cleavage and the formation of the thiolactone ring, mediated by the membrane-bound protein AgrB.[7][8]

The agr Quorum Sensing Signaling Pathway

The agr quorum sensing system is a complex regulatory network that controls the expression of a vast array of virulence factors in S. aureus. The signaling cascade is initiated by the binding of AIP-I to its cognate receptor, AgrC-I.

Figure 1: The agr Quorum Sensing Signaling Pathway in S. aureus.

As depicted in Figure 1, the binding of AIP-I to the extracellular domain of the transmembrane histidine kinase receptor, AgrC-I, induces its autophosphorylation.[7][9] The phosphate (B84403) group is then transferred to the response regulator, AgrA.[7] Phosphorylated AgrA acts as a transcription factor, binding to the P2 and P3 promoters of the agr locus.[10] Activation of the P2 promoter leads to the transcription of the agrBDCA operon, creating a positive feedback loop that amplifies AIP-I production.[7] Activation of the P3 promoter drives the transcription of RNAIII, a regulatory RNA molecule that controls the expression of numerous virulence factors, including toxins and proteases, while downregulating surface proteins.[10]

Quantitative Data on AIP-I Bioactivity

The biological activity of AIP-I is typically quantified by its ability to activate its cognate receptor, AgrC-I, or inhibit the receptors of other agr groups. This is often measured as the half-maximal effective concentration (EC50) for activation and the half-maximal inhibitory concentration (IC50) for inhibition.

| Peptide | Target Receptor | Activity | EC50 / IC50 (nM) | Reference |

| AIP-I | AgrC-I | Activation | 11 - 28 | [10][11] |

| AIP-I | AgrC-II | Inhibition | 25 - 90 | [10][12] |

| AIP-I | AgrC-III | Inhibition | ~40 | [3] |

| AIP-I | AgrC-IV | Activation | - | [13] |

| Alkyne-AIP-I | AgrC-I | Activation | 190 (± 40) | [11] |

| PEG330-triazole-AIP-I | AgrC-I | Activation | 1100 (± 200) | [11] |

Note: The exact values can vary depending on the specific assay conditions and reporter strains used.

Experimental Protocols

The study of AIP-I involves a combination of chemical synthesis, structural biology techniques, and biological assays. Below are overviews of the key experimental methodologies.

Solid-Phase Peptide Synthesis (SPPS) of AIP-I

The chemical synthesis of AIP-I and its analogs is typically achieved through solid-phase peptide synthesis (SPPS).

Figure 2: General Workflow for Solid-Phase Synthesis of AIP-I.

The synthesis begins with the attachment of the C-terminal amino acid (methionine) to a solid support resin.[14] The peptide chain is then elongated by the sequential addition of Fmoc-protected amino acids.[14] After the assembly of the linear peptide, it is cleaved from the resin. The thiolactone ring is then formed, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).[3] The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.[15][16]

Structural Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of AIP-I in solution.[16]

Methodology Overview:

-

Sample Preparation: A concentrated solution of purified AIP-I is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile (B52724) to improve solubility.[16]

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, such as COSY, TOCSY, and NOESY, to obtain through-bond and through-space correlations between atomic nuclei.[17]

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the AIP-I molecule.[17]

-

Structural Calculations: The distance restraints obtained from NOESY experiments, along with dihedral angle restraints from coupling constants, are used as input for molecular dynamics simulations to calculate a family of structures consistent with the NMR data.[16]

-

Structure Validation: The resulting structures are validated using various quality assessment tools.

agr Reporter Gene Assays

To quantify the biological activity of AIP-I, reporter gene assays are commonly employed. These assays utilize engineered strains of S. aureus where the P3 promoter of the agr system controls the expression of a reporter gene, such as β-lactamase, luciferase, or a fluorescent protein (e.g., GFP, YFP).[8][16][18]

General Protocol:

-

Strain Culture: The S. aureus reporter strain is grown to the mid-exponential phase.

-

AIP Addition: The synthesized AIP-I or its analogs are added to the culture at various concentrations.

-

Incubation: The cultures are incubated for a specific period to allow for the activation of the agr system and expression of the reporter gene.

-

Signal Detection: The reporter signal (e.g., fluorescence, luminescence, or enzymatic activity) is measured.

-

Data Analysis: The dose-response curves are plotted, and EC50 or IC50 values are calculated.[12]

Conclusion

The autoinducing peptide AIP-I is a key signaling molecule that governs the virulence of Staphylococcus aureus group I strains. Its unique chemical structure, characterized by a thiolactone macrocycle, is essential for its biological activity. A thorough understanding of its structure, the intricacies of the agr signaling pathway, and the quantitative aspects of its bioactivity is paramount for the development of novel therapeutic strategies that target quorum sensing. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this critical aspect of staphylococcal pathogenesis. The continued exploration of AIP-I and its interactions with the agr system holds significant promise for the discovery of new anti-virulence agents to combat the growing threat of antibiotic-resistant S. aureus infections.

References

- 1. Quorum Sensing in Gram-Positive Bacteria: Assay Protocols for Staphylococcal agr and Enterococcal fsr Systems | Springer Nature Experiments [experiments.springernature.com]

- 2. Quorum sensing in gram-positive bacteria: assay protocols for staphylococcal agr and enterococcal fsr systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Characterization of Native Autoinducing Peptides and Abiotic Analogs Reveals Key Features Essential for Activation and Inhibition of an AgrC Quorum Sensing Receptor in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. NMR structure-based optimization of Staphylococcus aureus sortase A pyridazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of virulence in Staphylococcus aureus: molecular mechanisms and remaining puzzles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct Quantitative Immunochemical Analysis of Autoinducer Peptide IV for Diagnosing and Stratifying Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increasing AIP Macrocycle Size Reveals Key Features of agr Activation in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface-Attached Molecules Control Staphylococcus aureus Quorum Sensing and Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rational design of a global inhibitor of the virulence response in Staphylococcus aureus, based in part on localization of the site of inhibition to the receptor-histidine kinase, AgrC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reconstitution of the S. aureus agr quorum sensing pathway reveals a direct role for the integral membrane protease MroQ in pheromone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Quantitative Analysis of this compound (AIP-I) from Staphylococcus aureus Cultures using Ultrahigh Performance Liquid Chromatography – High Resolving Power Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. NMR Structure-Based Optimization of Staphylococcus aureus Sortase A Pyridazinone Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of Structural Elements in Native Autoinducing Peptides and Non-Native Analogues that Permit the Differential Modulation of AgrC-type Quorum Sensing Receptors in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Autoinducing Peptide I (AIP-I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthesis pathway of Autoinducing Peptide I (AIP-I), a critical quorum-sensing signal molecule in Staphylococcus aureus. Understanding this pathway is paramount for developing novel anti-virulence strategies targeting staphylococcal infections. This document details the molecular machinery, presents key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the critical processes.

The Core Biosynthesis Pathway of AIP-I

The production of AIP-I is a multi-step enzymatic process orchestrated by proteins encoded within the accessory gene regulator (agr) locus. The pathway begins with the ribosomal synthesis of a precursor peptide, which undergoes two critical proteolytic cleavage and modification events to yield the mature, biologically active signaling molecule.

The Precursor Peptide: AgrD

The journey to mature AIP-I begins with the translation of the agrD gene into a 46-amino acid precursor peptide, also named AgrD.[1] This propeptide is structurally organized into three distinct domains:

-

N-Terminal Amphipathic Helix: This domain targets the AgrD propeptide to the cytoplasmic membrane.[1]

-

Central Core Region: This internal segment contains the amino acid sequence that will become the final, mature AIP-I.[2]

-

C-Terminal Charged Tail: This highly conserved, charged region is essential for recognition and initial processing by the enzyme AgrB.[2][3]

The First Cleavage and Cyclization: The Role of AgrB

AgrB is an integral membrane endopeptidase and the first key processing enzyme in the pathway.[2][4] It performs a dual function essential for AIP maturation:

-

C-Terminal Cleavage: AgrB recognizes and cleaves the C-terminal tail from the AgrD propeptide.[1][5] Studies involving truncation analysis have shown that the first nine residues of the C-terminal tail are essential for this endopeptidase activity.[3]

-

Thiolactone Ring Formation: Concurrently with cleavage, AgrB catalyzes the formation of a macrocyclic thiolactone ring. This is achieved by forming a thioester linkage between the C-terminal carboxyl group of the core peptide and the sulfhydryl group of an internal cysteine residue.[5][6] This cyclization is absolutely required for the peptide's biological activity.[7]

The product of this step is a membrane-associated intermediate, the AgrD(1–32)-thiolactone, which contains the N-terminal leader peptide attached to the newly formed cyclic AIP core.[6][8]

The Second Cleavage: Maturation by MroQ

Final maturation of AIP-I requires a second proteolytic event to remove the N-terminal amphipathic leader. This cleavage is performed by MroQ, another integral membrane protease.[9][10] MroQ cleaves the leader peptide from the thiolactone intermediate, releasing the mature, 8-amino acid AIP-I molecule into the extracellular environment.[8][9] The exact mechanism of export across the cell membrane remains to be fully elucidated.[9]

Quantitative Data Summary

Quantitative analysis of AIP-I biosynthesis is crucial for understanding the dynamics of the agr quorum-sensing system. While specific enzyme kinetic parameters for AgrB and MroQ are not yet widely published, studies have quantified the concentration of mature AIP-I in bacterial cultures.

| Parameter | Value | Strain / Conditions | Source |

| AIP-I Concentration | ~0.05 to 10 µM | S. aureus CA-MRSA USA300, culture supernatant (growth phase dependent) | [11] |

| Time to Max Production | ~16 hours | S. aureus CA-MRSA USA300, culture | [11] |

| LOD (UHPLC-MS) | 0.25 µM | Quantitative analytical method | [11] |

| Linear Dynamic Range | 2.3 to 63 µM | Quantitative analytical method | [11] |

Note: Enzyme kinetic parameters (Km, kcat) for AgrB and MroQ can be determined using the in vitro reconstitution and cleavage assays detailed in Section 3.0.

Key Experimental Protocols

The elucidation of the AIP-I biosynthesis pathway has been made possible by several key experimental techniques. Detailed methodologies for these core experiments are provided below.

In Vitro Reconstitution of the Complete AIP-I Biosynthesis Pathway

This protocol describes a "one-pot" assay to synthesize mature AIP-I from its precursor and measure its activity by observing the autophosphorylation of its cognate receptor, AgrC.[2]

Materials:

-

Purified full-length AgrD-I substrate

-

Proteoliposomes containing recombinant AgrB-I

-

Proteoliposomes containing recombinant MroQ

-

Lipid nanodiscs containing recombinant AgrC-I dimers

-

Reaction Buffer: 30 mM Phosphate, 2.5 mM TCEP, pH 7.5

-

ATP-γ-³²P (radiolabeled)

-

SDS-PAGE and autoradiography equipment

Methodology:

-

In a microcentrifuge tube, combine 10 µM of the full-length AgrD-I substrate, 10 µM of AgrB-I proteoliposomes, and 5 µM of MroQ proteoliposomes in the reaction buffer.

-

Incubate the mixture at 37°C for 3 to 24 hours in a shaker incubator to allow for the synthesis of mature AIP-I.

-

Add the nanodisc-embedded AgrC-I dimers and ATP-γ-³²P to the reaction mixture.

-

Continue incubation to allow the newly synthesized AIP-I to bind and activate AgrC-I, leading to its autophosphorylation.

-

Stop the reaction and analyze the results using SDS-PAGE followed by autoradiography to detect the radiolabeled, phosphorylated AgrC-I. The intensity of the band corresponds to the amount of active AIP-I produced.[2]

Heterologous Expression of agrB and agrD in E. coli

AIP-I can be produced in a non-native host like E. coli, which is useful for studying the minimal components required for biosynthesis.[3]

Materials:

-

E. coli expression strain (e.g., C41(DE3))

-

Expression vector (e.g., pCOLD1)

-

Synthetic, codon-optimized agrB-I and agrD-I genes

-

LB medium with appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

-

AIP-I biosensor reporter strain (e.g., S. aureus agr-II strain expressing GFP under an agr-responsive promoter)

Methodology:

-

Cloning: Clone the synthetic agrB-I and agrD-I genes into the expression vector.

-

Transformation: Transform the resulting plasmid into the E. coli expression strain.

-

Culture and Induction: Grow the transformed E. coli at 37°C in LB medium to mid-log phase. Induce protein expression by adding 0.5 mM IPTG and reducing the temperature to 16°C for overnight expression (~20 hours).[3]

-

Cell Harvest and Membrane Preparation: Harvest the cells by centrifugation. Lyse the cells and isolate the membrane fraction, which will contain the recombinant AgrB protein.

-

AIP Production: Incubate the prepared E. coli membranes with a synthetically tagged AgrD peptide. The AgrB in the membranes will process the AgrD into AIP-I.[3]

-

Detection: Assay the supernatant from the incubation step for AIP-I activity using the biosensor strain. Measure the resulting fluorescence to quantify AIP-I production.

Site-Directed Mutagenesis of AgrD

This technique is used to identify specific amino acid residues in AgrD that are critical for its processing and function.[12]

Materials:

-

Plasmid DNA containing the wild-type agrD gene

-

Custom-designed oligonucleotide primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Pfu Turbo, Q5)

-

DpnI restriction enzyme

-

Chemically competent E. coli for cloning

Methodology:

-

Primer Design: Design two complementary primers that contain the desired nucleotide change(s) at the target site.[13]

-

PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to amplify the entire plasmid, incorporating the mutation.[14]

-

Template Digestion: Digest the PCR reaction with DpnI. This enzyme specifically cleaves methylated DNA, thereby selectively destroying the parental wild-type plasmid template, which was isolated from E. coli. The newly synthesized, mutated plasmid is unmethylated and remains intact.[13][14]

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation via DNA sequencing.

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes described in this guide.

Caption: The AIP-I biosynthesis pathway from gene to mature extracellular signal.

Caption: Experimental workflow for in vitro AIP-I synthesis and activity detection.

Caption: Workflow for heterologous AIP-I production in E. coli and detection.

References

- 1. Regulation of virulence in Staphylococcus aureus: molecular mechanisms and remaining puzzles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Conformational analysis and interaction of the Staphylococcus aureus transmembrane peptidase AgrB with its AgrD propeptide substrate [frontiersin.org]

- 4. Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Key driving forces in the biosynthesis of autoinducing peptides required for staphylococcal virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The AgrD N-Terminal Leader Peptide of Staphylococcus aureus Has Cytolytic and Amyloidogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Analysis of this compound (AIP-I) from Staphylococcus aureus Cultures using Ultrahigh Performance Liquid Chromatography – High Resolving Power Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 13. neb.com [neb.com]

- 14. bio.libretexts.org [bio.libretexts.org]

The Mechanism of Action of Autoinducing Peptide I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoinducing Peptide I (AIP-I) is a crucial signaling molecule in the quorum-sensing (QS) system of Staphylococcus aureus, a major human pathogen. This system, known as the accessory gene regulator (agr), allows the bacteria to coordinate gene expression in a cell-density-dependent manner. At high cell densities, the accumulation of AIP-I triggers a signaling cascade that upregulates the expression of virulence factors, such as toxins and degradative enzymes, while downregulating the expression of surface adhesins.[1][2] This switch from a colonizing to an invasive phenotype is critical for the pathogenesis of S. aureus infections.[3] This technical guide provides an in-depth overview of the molecular mechanism of action of AIP-I, focusing on the core signaling pathway, quantitative aspects of its activity, and detailed experimental protocols for its study.

The Core Signaling Pathway of AIP-I

The agr quorum-sensing system is a sophisticated two-component signal transduction system.[4] The key components involved in the AIP-I signaling pathway are encoded by the agr locus, which consists of two divergent transcripts, RNAII and RNAIII, driven by the P2 and P3 promoters, respectively.[5][6]

1. Biosynthesis and Secretion of AIP-I: The journey of AIP-I begins with the translation of the agrD gene, located within the RNAII operon, which produces a precursor peptide, AgrD.[1][7] This precursor is then processed by AgrB, an integral membrane endopeptidase, which catalyzes the formation of a characteristic thiolactone bond between a conserved cysteine residue and the C-terminus of the peptide, resulting in the mature, cyclic AIP-I.[7][8] AgrB is also responsible for secreting the mature AIP-I into the extracellular environment.[9]

2. Signal Recognition and Transduction: As the bacterial population density increases, so does the extracellular concentration of AIP-I.[10] Once a threshold concentration is reached, AIP-I binds to the extracellular sensor domain of AgrC, a transmembrane histidine kinase receptor.[11][12] The binding of AIP-I to its cognate receptor, AgrC-I, induces a conformational change in the receptor, leading to its dimerization and trans-autophosphorylation on a conserved histidine residue in its cytoplasmic kinase domain.[13][14][15]

3. Phosphorylation Cascade and Transcriptional Activation: The phosphoryl group from the activated AgrC is then transferred to a conserved aspartate residue on the response regulator protein, AgrA.[9][16] Phosphorylated AgrA (AgrA-P) acts as a transcription factor. AgrA-P binds to specific DNA sequences in the P2 and P3 promoter regions.[17][18]

4. Positive Feedback and Virulence Regulation: Binding of AgrA-P to the P2 promoter drives the transcription of the RNAII operon (agrBDCA), creating a positive feedback loop that amplifies the production of the signaling components, including AIP-I itself.[8][14] Simultaneously, AgrA-P binding to the P3 promoter initiates the transcription of RNAIII.[4] RNAIII is a large regulatory RNA that acts as the primary effector molecule of the agr system.[19][20] It functions by base-pairing with the mRNA of target genes, thereby controlling their translation.[21][22] Notably, RNAIII upregulates the expression of secreted virulence factors (e.g., alpha-hemolysin) and downregulates the expression of surface proteins (e.g., protein A) involved in adhesion.[19][23] RNAIII also encodes the delta-hemolysin (B12779656) peptide.[20]

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| AIP-I Limit of Detection (LOD) | 0.25 µM | S. aureus cultures | [10] |

| AIP-I Linear Dynamic Range for Quantification | 2.3 to 63 µM | S. aureus cultures | [10] |

| IC50 of AIP-II for AgrC-I inhibition | 1.4 ± 0.5 nM | In vitro reporter assay | [24] |

| IC50 of AIP-IV for AgrC-I inhibition | 39 ± 18 nM | In vitro reporter assay | [24] |

Experimental Protocols

1. Synthesis of this compound (AIP-I):

-

Methodology: Solid-phase peptide synthesis (SPPS) is the standard method for generating AIPs.

-

Protocol:

-

The linear peptide sequence of AIP-I is assembled on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Following assembly and cleavage from the resin, the linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The crucial thiolactone ring is formed by an intramolecular cyclization reaction. This is typically achieved by activating the C-terminal carboxylic acid and reacting it with the sulfhydryl group of the cysteine residue.

-

The final cyclic AIP-I is then purified to homogeneity using RP-HPLC and its identity is confirmed by mass spectrometry.[25]

-

2. AgrC-I Receptor Binding Assay:

-

Methodology: A competitive binding assay using a labeled AIP analog can be employed to determine the binding affinity of AIP-I for its receptor.

-

Protocol:

-

Membrane vesicles containing overexpressed AgrC-I are prepared from a suitable host (e.g., E. coli or S. aureus).

-

A constant concentration of a radiolabeled or fluorescently labeled AIP-I analog is incubated with the membrane vesicles.

-

Increasing concentrations of unlabeled AIP-I are added to compete for binding to AgrC-I.

-

After incubation, the bound and free labeled ligand are separated (e.g., by filtration or centrifugation).

-

The amount of bound labeled ligand is quantified, and the data are used to calculate the IC50 value, which can be converted to a binding affinity (Ki) for AIP-I.[11]

-

3. In Vitro AgrC-I Autophosphorylation Assay:

-

Methodology: This assay directly measures the ability of AIP-I to stimulate the kinase activity of AgrC-I.

-

Protocol:

-

Purified AgrC-I is reconstituted into liposomes or nanodiscs to mimic its native membrane environment.[14][26]

-

The reconstituted AgrC-I is incubated with [γ-32P]ATP in the presence and absence of AIP-I.

-

The reaction is stopped at various time points, and the proteins are separated by SDS-PAGE.

-

The gel is exposed to a phosphor screen, and the incorporation of 32P into AgrC-I is quantified to determine the rate of autophosphorylation.[13][15]

-

4. AgrA Phosphotransfer Assay:

-

Methodology: This assay measures the transfer of the phosphoryl group from activated AgrC-I to AgrA.

-

Protocol:

-

AgrC-I is first autophosphorylated with [γ-32P]ATP in the presence of AIP-I as described above.

-

Purified AgrA is then added to the reaction mixture.

-

Samples are taken at different time points and the reaction is quenched.

-

The proteins are separated by SDS-PAGE.

-

The disappearance of the 32P signal from AgrC-I and the appearance of the 32P signal on AgrA are quantified to determine the rate of phosphotransfer.[16]

-

5. S. aureus Reporter Gene Assay:

-

Methodology: This whole-cell assay is used to measure the biological activity of AIP-I by monitoring the expression of a reporter gene under the control of an agr-responsive promoter (typically P3).

-

Protocol:

-

An S. aureus reporter strain is constructed. This strain typically has a deletion in the agrD gene (to prevent endogenous AIP production) and contains a plasmid with a reporter gene (e.g., lacZ or lux) fused to the P3 promoter.

-

The reporter strain is grown in culture, and different concentrations of synthetic AIP-I are added.

-

After a defined incubation period, the cells are harvested, and the reporter gene activity (e.g., β-galactosidase activity or luminescence) is measured.

-

The dose-response curve is used to determine the EC50 value, which represents the concentration of AIP-I required for half-maximal activation of the agr system.[24][27]

-

Visualizations

Caption: The AIP-I signaling cascade in Staphylococcus aureus.

Caption: Workflow for an S. aureus reporter gene assay to measure AIP-I activity.

References

- 1. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

- 2. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. pnas.org [pnas.org]

- 8. Simplified Autoinducing Peptide Mimetics with Single-Nanomolar Activity Against the Staphylococcus aureus AgrC Quorum Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. casegroup.rutgers.edu [casegroup.rutgers.edu]

- 10. Quantitative Analysis of this compound (AIP-I) from Staphylococcus aureus Cultures using Ultrahigh Performance Liquid Chromatography – High Resolving Power Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Characterization of Native Autoinducing Peptides and Abiotic Analogs Reveals Key Features Essential for Activation and Inhibition of an AgrC Quorum Sensing Receptor in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AIP-I | CRB1000249 | Biosynth [biosynth.com]

- 13. Transmembrane topology and histidine protein kinase activity of AgrC, the agr signal receptor in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation and Inhibition of the Receptor Histidine Kinase AgrC Occurs Through Opposite Helical Transduction Motions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Increasing AIP Macrocycle Size Reveals Key Features of agr Activation in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of the AgrC-AgrA Complex on the Response Time of Staphylococcus aureus Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Staphylococcus aureus RNAIII and the endoribonuclease III coordinately regulate spa gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RNAIII - Wikipedia [en.wikipedia.org]

- 21. Staphylococcus aureus RNAIII coordinately represses the synthesis of virulence factors and the transcription regulator Rot by an antisense mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. heraldopenaccess.us [heraldopenaccess.us]

- 23. academic.oup.com [academic.oup.com]

- 24. pnas.org [pnas.org]

- 25. Biosynthesis of Staphylococcus aureus Autoinducing Peptides by Using the Synechocystis DnaB Mini-Intein - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Simplified AIP-II Peptidomimetics Are Potent Inhibitors of Staphylococcus aureus AgrC Quorum Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Autoinducing Peptide I from the Precursor Peptide AgrD

This technical guide provides a comprehensive overview of the biosynthesis of Autoinducing Peptide I (AIP-I), a critical signaling molecule in the Staphylococcus aureus accessory gene regulator (agr) quorum-sensing system. The synthesis of AIP-I from its precursor, AgrD, is a multi-step process involving precise enzymatic cleavage and modification. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, key components, and relevant experimental methodologies.

The agr Quorum-Sensing System: An Overview

The agr system is a central regulator of virulence in Staphylococcus aureus. This cell-to-cell communication network allows bacteria to coordinate gene expression in a population density-dependent manner. The system relies on the production, secretion, and detection of a signaling molecule, the autoinducing peptide (AIP). The precursor peptide for AIP is encoded by the agrD gene.[1][2] Once a threshold concentration of extracellular AIP is reached, it binds to and activates the membrane-bound histidine kinase receptor, AgrC.[3][4] This initiates a phosphorylation cascade that activates the response regulator AgrA, leading to the upregulation of virulence factors and a positive feedback loop that enhances AIP production.[3][5]

The AgrD Precursor Peptide

AgrD is a ribosomally synthesized pro-peptide, typically 40-50 amino acids in length.[6] Its structure can be divided into three distinct domains:

-

N-terminal Amphipathic Leader: This region facilitates the localization of AgrD to the cytoplasmic membrane.[7][8]

-

Central AIP Sequence: This internal segment, comprising 7-9 amino acids, becomes the mature AIP molecule after processing.[6]

-

C-terminal Charged Tail: This region is crucial for recognition and processing by the enzyme AgrB.[1][5]

S. aureus strains are classified into four major agr groups (I-IV) based on the sequence of their AIP and the specificity of the AgrC receptor.[9] This guide focuses on the synthesis of AIP-I.

The Biosynthesis of AIP-I: A Two-Step Enzymatic Process

The maturation of AgrD into the active AIP-I signal is a complex process mediated by two key membrane-associated proteases: AgrB and MroQ.

Step 1: C-terminal Cleavage and Thiolactone Formation by AgrB

The first crucial step is catalyzed by AgrB, an integral membrane endopeptidase.[1][9]

-

Membrane Localization: The N-terminal amphipathic helix of AgrD anchors the precursor peptide to the cytoplasmic membrane, positioning it for interaction with AgrB.[1][7]

-

C-terminal Cleavage: AgrB recognizes and cleaves the C-terminal tail of AgrD.[7][10] This cleavage is essential for subsequent modifications.[1]

-

Thiolactone Ring Formation: Concurrently with cleavage, AgrB facilitates the formation of a characteristic five-residue thiolactone ring.[9][11] This is achieved through an intramolecular cyclization between the C-terminus of the core peptide and the sulfhydryl group of an internal cysteine residue.[12] It is proposed that a catalytic dyad within AgrB, involving residues Cys84 and His77, forms a thioester intermediate with the peptide, which is then resolved by the internal cysteine of AgrD to form the stable thiolactone macrocycle.[6][12] The resulting intermediate is an N-terminally extended, cyclized peptide.[5] The cleaved C-terminal fragment is rapidly degraded in the cytoplasm, which helps to drive the reaction forward thermodynamically.[8][12]

Step 2: N-terminal Cleavage by MroQ

The final maturation step involves the removal of the N-terminal leader peptide, a process catalyzed by the membrane peptidase MroQ. This cleavage releases the mature, biologically active AIP-I, which is then exported from the cell through an as-yet-unknown mechanism.[5][6]

Key Molecules in AIP-I Synthesis

| Molecule | Description | Key Properties / Sequence (AIP-I) | Function |

| AgrD-I | Precursor pro-peptide of AIP-I. | Sequence: M-N-I-F-N-L-F-D-F-I-T-G-V-S-K-E-C-D-I-F-I-L-N-Y-S-T-C-D-F-I-M -K-I-V-H-K-S-I-E-E-I-V-S-T | Source of the AIP-I molecule.[13] |

| AgrB | Integral membrane endopeptidase. | Contains a conserved catalytic dyad (e.g., His77, Cys84).[6][11] | Catalyzes C-terminal cleavage of AgrD and formation of the thiolactone ring.[12] |

| MroQ | Transmembrane protease. | Catalyzes the cleavage of the N-terminal leader from the cyclized AgrD intermediate.[5] | |

| AIP-I | Mature autoinducing peptide. | Sequence: Y-S-T-C-D-F-I-M (with a thiolactone bond between Cys and the C-terminal Met).[9] Formula: C₄₃H₆₀N₈O₁₃S₂[9] MW: 961.11 g/mol .[9] | Activates the AgrC-I receptor to initiate the quorum-sensing cascade.[9] |

Visualizing the AIP-I Synthesis Pathway

Caption: The biosynthesis pathway of AIP-I from the AgrD precursor peptide.

Experimental Protocols

Protocol: Quantification of AIP-I from S. aureus Culture

This protocol outlines a method for detecting and quantifying AIP-I from bacterial culture supernatants using Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS), a technique noted for its high sensitivity and accuracy.[14]

1. Culture Preparation: a. Inoculate a single colony of the desired S. aureus strain (e.g., a group I strain like USA300 LAC) into tryptic soy broth (TSB).[14][15] b. Incubate at 37°C for 24 hours. c. Create a 1:200 sub-culture in fresh TSB and incubate with shaking (200 rpm) at 37°C.[14] d. Grow cultures for a minimum of 20 hours to ensure the optical density at 600 nm (OD₆₀₀) reaches at least 2.0, allowing for sufficient AIP-I accumulation.[14]

2. Supernatant Collection: a. Pellet the bacterial cells by centrifugation. b. Collect the supernatant and filter it through a 0.22 µm surfactant-free cellulose (B213188) acetate (B1210297) (SFCA) membrane to remove any remaining cells and debris.[14] c. Store the cell-free supernatant at -80°C until analysis.[14]

3. UHPLC-HRMS Analysis: a. Instrumentation: Utilize a UHPLC system coupled to an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., LTQ Orbitrap).[14] b. Chromatography: Separate the sample components on a suitable C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). c. Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of AIP-I. d. Quantification: Create a standard curve using a synthetic AIP-I standard of known concentrations. Quantify the AIP-I in the culture supernatant by comparing its peak area to the standard curve. The limit of detection can be as low as 0.25 µM with a linear dynamic range of 2.3 to 63 µM.[14]

4. Confirmation: a. To confirm the identity of the detected peak as AIP-I, perform tandem mass spectrometry (MS/MS or MS³) and compare the fragmentation pattern to that of the synthetic standard.[14] b. As a negative control, analyze the supernatant from an agr deletion mutant, in which no AIP-I should be detected.[14]

Protocol: In Vitro AgrB Cleavage and Thiolactone Formation Assay

This reconstituted in vitro assay allows for the direct study of AgrB's enzymatic activity on the AgrD precursor.[12]

1. Protein/Peptide Preparation: a. Purify recombinant AgrB protease. b. Synthesize or purify the full-length AgrD precursor peptide. c. Synthesize the expected cleavage products: the cyclized N-AgrD-AIP intermediate and the C-terminal fragment, for use as standards in analysis.[12]

2. Reaction Setup: a. Reconstitute purified AgrB into a lipid environment (e.g., detergent micelles or liposomes) to ensure proper folding and activity, as it is an integral membrane protein. b. In a reaction buffer, combine the reconstituted AgrB with the AgrD substrate peptide. c. Incubate the reaction mixture at 37°C for a defined period.

3. Reaction Analysis: a. Stop the reaction at various time points. b. Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). c. Identify the products by comparing their retention times or mass-to-charge ratios with the prepared standards.[12]

4. Mechanistic Studies: a. To probe the reaction mechanism, introduce mutations into AgrB (e.g., AgrBC84A) or AgrD. The inactive AgrBC84A mutant should be unable to process AgrD.[12] b. Study the reversibility of the reaction by adding the C-terminal fragment back to the reaction mixture containing the cyclized intermediate and AgrB.[8][12]

Visualizing an Experimental Workflow

Caption: Workflow for the quantification of AIP-I from S. aureus culture.

Conclusion

The synthesis of this compound is a sophisticated and tightly regulated process, converting the inactive AgrD pro-peptide into a potent signaling molecule through the sequential action of the proteases AgrB and MroQ. The key steps of C-terminal cleavage, thiolactone cyclization, and N-terminal trimming are essential for generating the mature AIP-I. A thorough understanding of this biosynthetic pathway is paramount for researchers in microbiology and infectious disease. Furthermore, because the agr system is a critical regulator of staphylococcal virulence, each component of this pathway, particularly the enzymes AgrB and MroQ, represents a promising target for the development of novel anti-virulence therapeutics to combat S. aureus infections.

References

- 1. Identification of Staphylococcus aureus AgrD Residues Required for Autoinducing Peptide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Structure-Function Analyses of a Staphylococcus epidermidis Autoinducing Peptide Reveals Motifs Critical for AgrC-type Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and functional analysis of the accessory gene regulators of Staphylococcus aureus and Staphylococcus epidermidis: an in Silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Key driving forces in the biosynthesis of autoinducing peptides required for staphylococcal virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Analysis of this compound (AIP-I) from Staphylococcus aureus Cultures using Ultrahigh Performance Liquid Chromatography – High Resolving Power Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simplified AIP-II Peptidomimetics Are Potent Inhibitors of Staphylococcus aureus AgrC Quorum Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Thiolactone Ring: A Linchpin in Staphylococcal Quorum Sensing

An In-depth Technical Guide on the Core Function of the Thiolactone Ring in Autoinducing Peptide I (AIP-I) for Researchers, Scientists, and Drug Development Professionals.

The thiolactone ring, a defining structural feature of this compound (AIP-I), is the central cog in the quorum-sensing machinery of Staphylococcus aureus. This cyclic thioester is not merely a passive structural element; it is an absolute requirement for the peptide's biological activity, dictating the activation of the accessory gene regulator (agr) system. The integrity of this ring is paramount for receptor binding and the subsequent signal transduction cascade that governs the expression of virulence factors in this formidable pathogen. This guide provides a comprehensive technical overview of the thiolactone ring's function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The Critical Role of the Thiolactone Ring in AgrC Receptor Activation

The primary function of the thiolactone ring in AIP-I is to correctly orient the peptide for high-affinity binding to its cognate receptor, the transmembrane histidine kinase AgrC.[1] This interaction is highly specific, and any disruption to the cyclic structure of AIP-I leads to a dramatic loss of function. Linearized versions of the peptide, where the thiolactone bond is hydrolyzed, are biologically inactive and fail to induce the agr response.[2]

The binding of the thiolactone-containing AIP-I to the extracellular sensor domain of AgrC is the initial trigger for a conformational change that propagates to the intracellular kinase domain. This leads to the autophosphorylation of a conserved histidine residue within AgrC.[3][4] The phosphate (B84403) group is then transferred to the response regulator, AgrA.[3][4] Phosphorylated AgrA subsequently acts as a transcription factor, binding to the P2 and P3 promoters in the agr locus. This initiates a positive feedback loop, amplifying the production of AIP-I, and upregulates the transcription of RNAIII, the primary effector molecule of the agr system, which in turn controls the expression of a vast array of virulence factors.[3]

Quantitative Analysis of Thiolactone Ring Function

The essentiality of the thiolactone ring is underscored by quantitative bioactivity and binding affinity data. Structure-activity relationship (SAR) studies have consistently demonstrated that modifications to, or removal of, the thiolactone ring drastically reduce or abolish the ability of AIP-I to activate AgrC.

| Compound | Modification | Bioactivity (EC50/IC50) | Binding Affinity (Kd) | Reference |

| AIP-I | Native thiolactone | EC50: ~3.21 nM (AgrC-I activation) | Not directly measured, but high affinity is inferred | [5] |

| FAM-AIP-I | Fluorescein-labeled AIP-I | Agonist activity indistinguishable from native AIP-I | 122 ± 26 nM | [3] |

| AIP-I D5A | Alanine substitution in the thiolactone ring | EC50: 386 nM (weak AgrC-I activation); IC50: 0.214 nM (potent pan-AgrC inhibitor) | Not reported | [5] |

| AIP-I D5N | Asparagine substitution in the thiolactone ring | EC50: 40.4 nM (AgrC-I activation) | Not reported | [5] |

| Linear AIP-I | Hydrolyzed thiolactone ring | Inactive | Not applicable | [2] |

| AIP-I Lactam Analogue | Thiolactone replaced with a lactam ring | Retains capacity to activate agr | Not reported | [6] |

Table 1: Summary of quantitative data on the bioactivity and binding affinity of AIP-I and its analogues. EC50 and IC50 values represent the concentration required for half-maximal activation or inhibition, respectively. Kd represents the dissociation constant, a measure of binding affinity.

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of molecules in the agr quorum-sensing system and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Caption: The S. aureus Agr quorum-sensing signaling pathway.

Caption: General experimental workflow for studying AIP-I function.

Detailed Methodologies for Key Experiments

Solid-Phase Peptide Synthesis (SPPS) of AIP-I and Analogues

Objective: To chemically synthesize AIP-I and its analogues with modifications in the thiolactone ring.

Protocol:

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in N,N-dimethylformamide (DMF).

-

First Amino Acid Attachment: Attach the C-terminal amino acid (e.g., Fmoc-Met-OH) to the resin in the presence of diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM).

-

Peptide Chain Elongation: Perform iterative cycles of:

-

Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and DIPEA in DMF.

-

-

Thiolactone Formation: After assembly of the linear peptide, deprotect the cysteine side chain. Induce on-resin cyclization to form the thiolactone bond.

-